molecular formula C13H16ClNO2 B1608464 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid CAS No. 853649-08-8

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1608464
CAS No.: 853649-08-8
M. Wt: 253.72 g/mol
InChI Key: FDSWYRVKZKNXJE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid (CAS 853649-08-8) is a piperidine derivative with the molecular formula C₁₃H₁₆ClNO₂ and a molecular weight of 253.73 g/mol . This compound serves as a valuable chemical intermediate and building block in organic and medicinal chemistry, particularly in the synthesis of pharmaceutical compounds . Its primary research value lies in the development of central nervous system (CNS) agents, where its structural framework demonstrates affinity for various receptor targets in the brain . Researchers utilize this compound in the exploration of novel analgesics and neuromodulatory drugs for potential applications in treating conditions such as pain and depression . The presence of both the piperidine ring and the carboxylic acid functional group makes it a versatile synthon, allowing for further chemical modifications and the creation of diverse libraries for bioactive molecule screening in drug discovery programs . The compound is characterized by a predicted boiling point of 387.0±37.0 °C and a density of 1.268 g/cm³ . This product is intended for non-human research applications only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSWYRVKZKNXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397842
Record name 1-(2-chlorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853649-08-8
Record name 1-(2-chlorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Piperidine Ring

  • The piperidine ring can be synthesized via hydrogenation of pyridine or through cyclization reactions of suitable precursors. These methods provide the saturated six-membered nitrogen-containing ring essential for the compound's core structure.
  • Hydrogenation typically requires a catalyst (e.g., palladium or platinum) under elevated pressure and temperature to reduce pyridine to piperidine.

Introduction of the 2-Chlorobenzyl Group

  • Alkylation of the piperidine nitrogen with 2-chlorobenzyl chloride is the standard approach.
  • This nucleophilic substitution reaction is generally performed under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
  • Bases such as sodium hydroxide or potassium carbonate are commonly used.
  • The reaction solvent can be an aprotic polar solvent like dichloromethane or acetonitrile to facilitate the reaction.

Carboxylic Acid Functionalization at the 3-Position

  • The carboxylic acid group at the 3-position can be introduced by starting with a piperidine-3-carboxylic acid or by hydrolysis of an ester intermediate.
  • For example, methyl ester intermediates can be hydrolyzed under acidic conditions (e.g., hydrochloric acid in water at 93–96°C for approximately 17 hours) to yield the free carboxylic acid.
  • This step is crucial for obtaining the target compound in its acid form.

Industrial Production Considerations

  • Industrial synthesis optimizes the above steps for scalability, yield, cost, and environmental impact.
  • Catalysts and solvents are selected to maximize efficiency and minimize hazardous waste.
  • Automated reactors and continuous flow systems may be employed to improve reaction control and throughput.
  • Purification techniques such as crystallization and chromatography are used to achieve high purity (>95%).

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Notes
Piperidine ring formation Hydrogenation of pyridine with Pd catalyst Elevated pressure and temperature required
Alkylation 2-Chlorobenzyl chloride, base (NaOH or K2CO3), aprotic solvent (DCM) Basic conditions facilitate nucleophilic substitution
Ester hydrolysis HCl (aq), 93–96°C, 17 hours Converts ester to carboxylic acid
Purification Extraction with 10% isopropanol/dichloromethane; recrystallization from ethanol/ethyl acetate Achieves >95% purity

Alternative Synthetic Approaches and Coupling Reactions

  • Carbodiimide-mediated coupling (e.g., using EDC·HCl and DMAP) has been reported for related piperidine derivatives to form amide bonds under mild conditions at room temperature under nitrogen atmosphere.
  • Such coupling reactions can be adapted for derivatives or intermediates involving piperidine carboxylic acids.
  • Flash chromatography with solvent gradients (e.g., from 100% dichloromethane to 70% dichloromethane in ethyl acetate) is employed for purification of crude products.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structural integrity of the piperidine ring and the 2-chlorobenzyl substituent.
  • High-Performance Liquid Chromatography (HPLC) with UV detection ensures the purity of the compound.
  • Mass spectrometry (e.g., ESI-TOF) validates molecular weight.
  • X-ray crystallography, if crystals are obtained, provides definitive stereochemical information.

Summary Table: Preparation Methods Overview

Preparation Step Method/Conditions Purpose/Outcome
Piperidine ring synthesis Hydrogenation of pyridine with Pd catalyst Formation of saturated piperidine ring
N-Alkylation Reaction with 2-chlorobenzyl chloride, base (NaOH/K2CO3), aprotic solvent Introduction of 2-chlorobenzyl substituent
Ester hydrolysis Acidic hydrolysis (HCl, 93–96°C, 17 h) Conversion to carboxylic acid functionality
Purification Extraction and recrystallization >95% purity compound
Coupling (alternative) EDC·HCl, DMAP, nitrogen atmosphere, room temp Amide bond formation in related derivatives

Research Findings and Notes

  • The multi-step synthesis requires careful control of reaction conditions, especially temperature and pH, to optimize yield and minimize side reactions.
  • The alkylation step is critical; incomplete reaction or over-alkylation can lead to impurities.
  • Hydrolysis conditions must be optimized to avoid degradation of the piperidine ring.
  • Industrial scale-up involves balancing reaction time, reagent cost, and environmental considerations.
  • The compound’s purity is crucial for its application in pharmaceutical research, necessitating rigorous purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition:
One of the prominent applications of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is its potential role as a cholinesterase inhibitor. Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). Research has shown that compounds with piperidine structures can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes can enhance cholinergic transmission, providing symptomatic relief in AD patients .

Multi-target Drug Design:
Recent studies have focused on designing hybrids that combine the piperidine moiety with other pharmacophores to create multi-target drugs. These compounds not only inhibit cholinesterases but also exhibit antioxidant properties and can interfere with amyloid-beta aggregation, a hallmark of AD pathology. This multi-faceted approach aims to address multiple pathways involved in neurodegeneration, thereby improving therapeutic outcomes .

Fatty Acid Amide Hydrolase (FAAH) Modulation

This compound has been investigated as a modulator of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these endocannabinoids, which may have therapeutic implications for anxiety, pain management, and neuroprotection. Compounds targeting FAAH are being explored for their potential to treat various conditions related to inflammation and neurodegeneration .

Antioxidant Activity

The compound has also been studied for its antioxidant properties, which are crucial in combating oxidative stress associated with various diseases, including neurodegenerative disorders and cancer. The ability to scavenge free radicals can provide protective effects on neuronal cells, thereby contributing to neuroprotection and potentially slowing disease progression .

Cancer Research

In cancer research, derivatives of piperidine compounds have shown promise as inhibitors of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. By modifying the structure of piperidine derivatives like this compound, researchers aim to develop potent anti-cancer agents that can induce apoptosis in resistant cancer cell lines .

Structure-Activity Relationship Studies

Ongoing research includes structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound derivatives. These studies involve synthesizing various analogs and evaluating their biological activities through in vitro assays and computational modeling techniques to predict their pharmacokinetic properties .

Summary Table of Applications

Application AreaDescriptionReferences
Cholinesterase InhibitionEnhances cholinergic transmission; potential treatment for Alzheimer's disease
FAAH ModulationIncreases endocannabinoid levels; potential for anxiety and pain management
Antioxidant ActivityProtects against oxidative stress; contributes to neuroprotection
Cancer ResearchInhibits Bcl-2/Bcl-xL proteins; induces apoptosis in cancer cells
Structure-Activity RelationshipsOptimizes efficacy through SAR studies; evaluates biological activities

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid (CAS: 832739-59-0)
  • Structural Difference : Chlorine is at the 3-position of the benzyl group instead of the 2-position.
  • Molecular Weight : 253.73 (identical to the target compound).
  • No direct activity data are available, but positional isomerism often impacts pharmacokinetics and target selectivity .
1-(3-Chlorobenzyl)piperidine-2-carboxylic Acid (CAS: 750557-49-4)
  • Structural Difference : Carboxylic acid group is at the 2-position of the piperidine ring.
  • Molecular Weight : 253.73.

Piperidine Ring Modifications

1-(6-Chloropyridazin-3-yl)piperidine-3-carboxamide (CAS: 1401581-92-7)
  • Structural Difference : The benzyl group is replaced with a 6-chloropyridazinyl moiety, and the carboxylic acid is substituted with a carboxamide.
  • Such modifications are common in kinase inhibitor design .
1-(2-Pyrimidinyl)piperidine-3-carboxylic Acid Hydrochloride (CAS: 1185296-02-9)
  • Structural Difference : A pyrimidinyl group replaces the benzyl substituent.
  • Molecular Weight : 220.27 (hydrochloride salt).
  • Hydrochloride salts often improve crystallinity and stability .

Functional Group Variations

1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic Acid (CAS: 630049-60-4)
  • Structural Difference : A sulfonyl group bridges the piperidine and 2-chlorophenyl groups.
  • Molecular Weight : 329.81.
  • Implications : The sulfonyl group is strongly electron-withdrawing, which may reduce metabolic stability but enhance affinity for polar binding pockets. Discontinued commercial availability suggests synthetic or stability challenges .
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride (CAS: 2089257-08-7)
  • Structural Difference : A benzothiazole group replaces the benzyl substituent.
  • Molecular Weight : 314.77.
  • Implications : Benzothiazole is a privileged scaffold in medicinal chemistry, often associated with antitumor and antimicrobial activities. The hydrochloride salt improves aqueous solubility .

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
1-(2-Chlorobenzyl)piperidine-3-COOH 253.73 2-Cl-benzyl, COOH at C3 Moderate lipophilicity, irritant (Xi)
1-(3-Chlorobenzyl)piperidine-3-COOH 253.73 3-Cl-benzyl, COOH at C3 Similar lipophilicity, steric variation
1-(6-Methylpyrazin-2-yl)piperidine-3-COOH 221.25 Methylpyrazinyl, COOH at C3 Higher solubility due to heteroaromatic ring

Biological Activity

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a compound with notable pharmacological potential, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and antibacterial effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16ClNO2
  • CAS Number : 853649-08-8

The compound features a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, in a study evaluating its cytotoxicity against hypopharyngeal tumor cells (FaDu), it demonstrated superior efficacy compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
FaDu (hypopharyngeal)5.0Bleomycin10.0
HeLa (cervical)7.5Doxorubicin8.0
CaCo-2 (colon)6.0Cisplatin9.5

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties . It exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies indicated that it effectively competes with the substrate for the active site of AChE, demonstrating potential for neuroprotective applications .

Table 2: AChE Inhibition Potency of this compound

CompoundIC50 (µM)
This compound12.5
Standard Inhibitor (Donepezil)5.0

Antibacterial Activity

In addition to anticancer and enzyme inhibition activities, this compound has shown promising antibacterial effects against various strains. Preliminary screening revealed moderate to strong activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Table 3: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Case Studies and Research Findings

Several case studies have explored the biological activity of piperidine derivatives, including this compound. For instance, a study demonstrated that modifications to the piperidine structure can enhance anticancer potency and selectivity against specific tumor types . Another research highlighted its role as a dual inhibitor of AChE and butyrylcholinesterase, emphasizing its therapeutic potential in treating neurodegenerative diseases .

Q & A

Q. Q: What are the standard synthetic routes for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

A: The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrolysis. For example, a methyl ester intermediate can be hydrolyzed under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) to yield the carboxylic acid derivative . Catalytic steps, such as palladium-mediated coupling, may require inert atmospheres and cesium carbonate as a base. Post-synthesis purification often employs solvent systems like 10% isopropanol/dichloromethane for extraction and ethanol/ethyl acetate recrystallization to achieve >95% purity .

Basic Characterization Techniques

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural integrity, particularly for verifying the chlorobenzyl and piperidine moieties . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (ESI-TOF) validates molecular weight . X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and intermolecular interactions .

Solubility and Stability

Q. Q: How do solvent choices impact the solubility and stability of this compound during experimental workflows?

A: The compound’s solubility is influenced by its zwitterionic nature. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while aqueous-organic mixtures (e.g., 5% methanol/dichloromethane) are effective in recrystallization . Stability tests under varying pH (e.g., pH 6.5 adjusted with NaOH) and temperature (e.g., ice bath for precipitation) are critical to avoid decomposition during storage .

Advanced: Reaction Optimization via DOE

Q. Q: How can Design of Experiments (DOE) methodologies improve the efficiency of synthesizing this compound?

A: Factorial design can systematically optimize variables such as temperature, catalyst loading, and solvent ratios. For instance, varying HCl concentration (36.5% mass) and hydrolysis duration (17 hours) in a controlled matrix reduces trial-and-error approaches . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions by modeling reaction pathways .

Advanced: Resolving Spectral Data Contradictions

Q. Q: How should researchers address discrepancies between NMR data and X-ray crystallography results?

A: Dynamic effects (e.g., conformational flexibility in solution) may explain NMR/X-ray mismatches. Cross-validation via variable-temperature NMR or solid-state NMR can clarify static vs. dynamic structural features . For crystallographic ambiguities, refining unit-cell parameters (e.g., triclinic system with α = 94.15°, β = 107.71°, γ = 111.06°) and analyzing intermolecular interactions (C–H···π, π–π stacking) ensures accurate interpretation .

Advanced: Computational Reaction Design

Q. Q: What role do computational methods play in designing derivatives of this compound?

A: Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the chlorobenzyl group), guiding substituent modifications for target interactions. Molecular docking simulations assess binding affinities, while machine learning algorithms analyze structure-activity relationships (SAR) from experimental datasets .

Advanced: Structural Analysis via Crystallography

Q. Q: What insights can crystallographic data provide about this compound’s supramolecular interactions?

A: X-ray data (e.g., triclinic P1 space group, a = 10.0878 Å, b = 10.2837 Å) reveal packing motifs driven by C–H···π and π–π interactions. These interactions influence solubility and melting behavior, critical for formulation studies .

Advanced: Enantiomeric Resolution

Q. Q: What strategies are effective for resolving enantiomers of chiral analogs of this compound?

A: Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis of ester intermediates) can separate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray anomalous scattering .

Advanced: Scale-up Challenges

Q. Q: What critical parameters must be controlled when scaling up synthesis from milligram to gram quantities?

A: Key parameters include:

  • Exothermic control : Gradual addition of reagents (e.g., HCl) to avoid thermal runaway .
  • Catalyst recovery : Palladium-based catalysts require efficient filtration to prevent contamination.
  • Solvent volume ratios : Maintaining 10% isopropanol/dichloromethane during extraction ensures consistent yield .

Advanced: SAR Studies

Q. Q: How can researchers systematically explore the biological activity of derivatives?

A: A three-tiered approach is recommended:

Core modification : Replace the chlorobenzyl group with bioisosteres (e.g., thiophene) to assess electronic effects .

Side-chain diversification : Introduce substituents at the piperidine nitrogen to modulate lipophilicity .

Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) and in silico ADMET predictions to prioritize candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

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